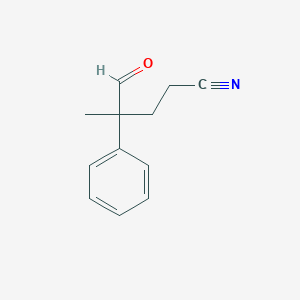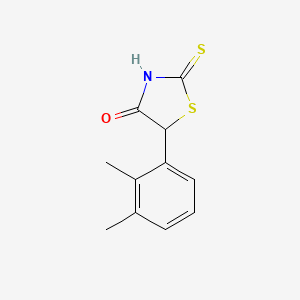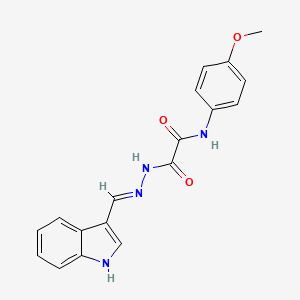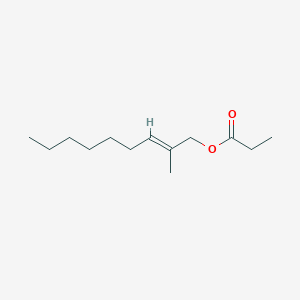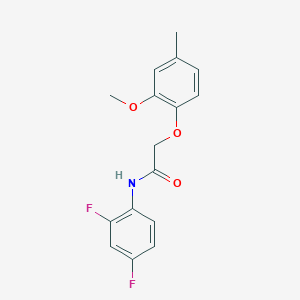
10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline is a chemical compound with the molecular formula C29H29NSi and a molecular weight of 419.647 g/mol This compound is part of the phenazasiline family, which is characterized by the presence of a silicon atom within the phenazine structure
Métodos De Preparación
The synthesis of 10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of benzyl chloride and trimethylphenazasiline in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation . The product is then purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Aplicaciones Científicas De Investigación
10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex silicon-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline involves its interaction with specific molecular targets. The silicon atom within the compound plays a crucial role in its reactivity and interaction with other molecules. The pathways involved include the formation of stable radical cations and the delocalization of electrons, which contribute to its unique chemical behavior .
Comparación Con Compuestos Similares
10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline can be compared with other similar compounds such as:
5,10-Dihydro-10,10-diphenyl-2,5,8-trimethylphenazasiline: This compound has a similar structure but with phenyl groups instead of benzyl groups.
10,11-Dihydro-5,11-dimethyl-11-hydroxy-5,10-methano-5H-dibenzo (A,D)cycloheptene: Another related compound with different substituents and a different core structure.
The uniqueness of this compound lies in its specific substituents and the presence of the silicon atom, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
18768-65-5 |
|---|---|
Fórmula molecular |
C29H29NSi |
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
10,10-dibenzyl-2,5,8-trimethylbenzo[b][1,4]benzazasiline |
InChI |
InChI=1S/C29H29NSi/c1-22-14-16-26-28(18-22)31(20-24-10-6-4-7-11-24,21-25-12-8-5-9-13-25)29-19-23(2)15-17-27(29)30(26)3/h4-19H,20-21H2,1-3H3 |
Clave InChI |
VLSRSVFVBJRDFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C3=C([Si]2(CC4=CC=CC=C4)CC5=CC=CC=C5)C=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9-Oxabicyclo[4.2.1]nonan-2-one](/img/structure/B11954814.png)
